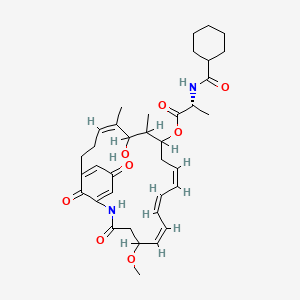
Antibiotic T 23I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotic T 23I is a natural product found in Streptomyces rishiriensis with data available.
Aplicaciones Científicas De Investigación
Antibiotic Resistance and Environmental Impact Research on antibiotics, including T 23I, highlights their significant environmental impact and contribution to antibiotic resistance. Studies have shown that antibiotics used in animal husbandry and agriculture contribute to the spread of antibiotic-resistant bacteria. These resistant strains can transfer from animals to humans directly or indirectly via the food chain, water, air, and soil fertilized with manure or sludge (Marshall & Levy, 2011). Additionally, the ecological impacts of antibiotics are being explored through modern genetic techniques, although a comprehensive understanding is hindered by gaps in knowledge about microbial and antibiotic loads at various stages of the transmission chain (Kemper, 2008).
Antibiotics in Probiotic Research Antibiotics like T 23I are also involved in probiotic research. Studies have investigated the effects of probiotics, such as Lactobacillus plantarum, on intestinal epithelial cells and their role in inducing antimicrobial peptides, which are crucial for host defense. This line of research helps to understand the interaction between the gut microbiome and host immune responses (Paolillo et al., 2009).
Antibacterial Drug Development Antibiotics are also central to the development of new antibacterial drugs. Research has focused on controlling the aggregation of vital bacterial proteins as a new direction for creating targeted antibacterial drugs. For instance, peptides based on the ribosomal S1 protein exhibiting aggregation and antibacterial properties are being studied, with some showing notable antimicrobial activity (Kurpe et al., 2020).
Alternatives to Antibiotics Given the rising concern over antibiotic resistance, research is also focused on identifying alternatives to traditional antibiotics. This involves studying new technologies and scientific breakthroughs that could provide new options and alternative strategies for preventing and treating diseases in animals, which also have implications for human health (Seal et al., 2013).
Environmental Fate and Transport The fate and transport of antibiotics in the environment, following their use in agriculture and livestock production, are significant areas of study. This includes understanding the persistence of antibiotics in soil and water and the potential health effects associated with environmental contamination by these compounds (Kumar et al., 2019).
Propiedades
Número CAS |
80111-47-3 |
|---|---|
Fórmula molecular |
C36H48N2O8 |
Peso molecular |
636.8 g/mol |
Nombre IUPAC |
[(6Z,8Z,10Z,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |
InChI |
InChI=1S/C36H48N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,41H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5-,12-7-,18-11-,23-14-/t24?,25-,29?,31?,33?/m1/s1 |
Clave InChI |
WWUVMHRJRCRFSL-XLKWELGCSA-N |
SMILES isomérico |
CC1C(C/C=C\C=C/C=C\C(CC(=O)NC2=CC(=O)C=C(C2=O)CC/C=C(\C1O)/C)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |
SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
SMILES canónico |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Sinónimos |
ansatrienin A mycotrienin I |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



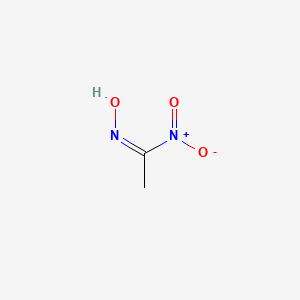
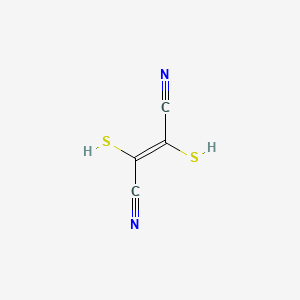
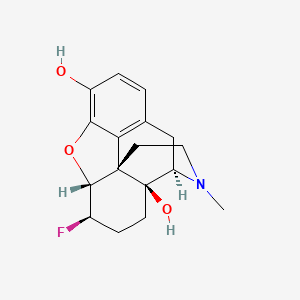
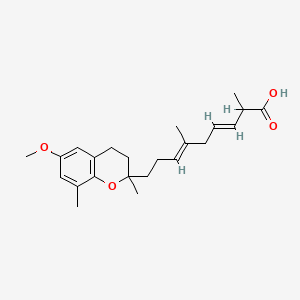


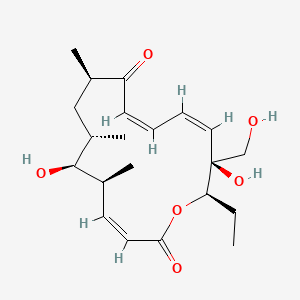



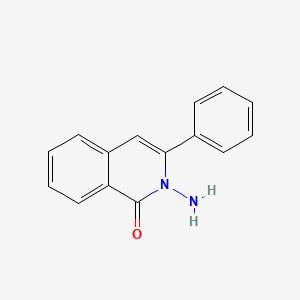

![9-[(2R,4S,5S)-4-chloro-5-(chloromethyl)oxolan-2-yl]purin-6-amine](/img/structure/B1237017.png)
![6-ethyl-2-methyl-N-(phenylmethyl)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1237019.png)